1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Pyrazole derivatives are used in the development of pesticides and herbicides.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as ionic liquids and polymer electrolytes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity .
Comparison with Similar Compounds
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride can be compared with other pyrazole derivatives such as:
1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride: Contains a phenyl group instead of an ethyl group, which can affect its biological activity and applications.
The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)3-4(11-12)6(8,9)10/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFWUROVURYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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